6-Hydrazinyl-1H-indazole tetrahydrochloride
Overview
Description
6-Hydrazinyl-1H-indazole tetrahydrochloride is a chemical compound with the molecular formula C7H12Cl4N4 . It is not intended for human or veterinary use and is used only for research purposes.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C7H8N4.4ClH/c8-10-6-2-1-5-4-9-11-7(5)3-6;;;;/h1-4,10H,8H2,(H,9,11);4*1H
. This code provides a unique representation of the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 294 g/mol. The compound should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Synthesis and Characterization
6-Hydrazinyl-1H-indazole tetrahydrochloride and its derivatives have been extensively studied in the context of synthesis and chemical characterization. For instance, Alheety (2019) describes the preparation of hydrazine derivatives, including 2-hydrazino benzoxazole, which are then used to create various compounds with potential applications in drug development Alheety, 2019.
Antimicrobial and Antiproliferative Activities
Research indicates that derivatives of this compound demonstrate significant antimicrobial and antiproliferative activities. Cuartas et al. (2019) synthesized benzo[g]indazoles functionalized with 6-nitro and 6-amino groups and found that these compounds exhibited notable antiproliferative activity against lung carcinoma cell lines and antibacterial activity against N. gonorrhoeae Cuartas et al., 2019.
Potential in Cancer Research
A study by Hoang et al. (2022) on 1H-indazole-6-amine derivatives, which are structurally related to 6-Hydrazinyl-1H-indazole, highlights their potential as anticancer agents. These compounds demonstrated excellent cytotoxicity in human colorectal cancer cell lines, suggesting their utility in cancer research Hoang et al., 2022.
Applications in Drug Discovery
The structural properties of this compound make it a valuable scaffold in drug discovery. Its ability to interact with diverse targets is highlighted in studies focusing on the synthesis of biologically active derivatives, which are often used as a starting point in the development of new therapeutic agents Hand et al., 1984.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Properties
IUPAC Name |
1H-indazol-6-ylhydrazine;tetrahydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4.4ClH/c8-10-6-2-1-5-4-9-11-7(5)3-6;;;;/h1-4,10H,8H2,(H,9,11);4*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYGIEFNANQWSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NN)NN=C2.Cl.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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